Ferric arsenate

Content Navigation

CAS Number

Product Name

IUPAC Name

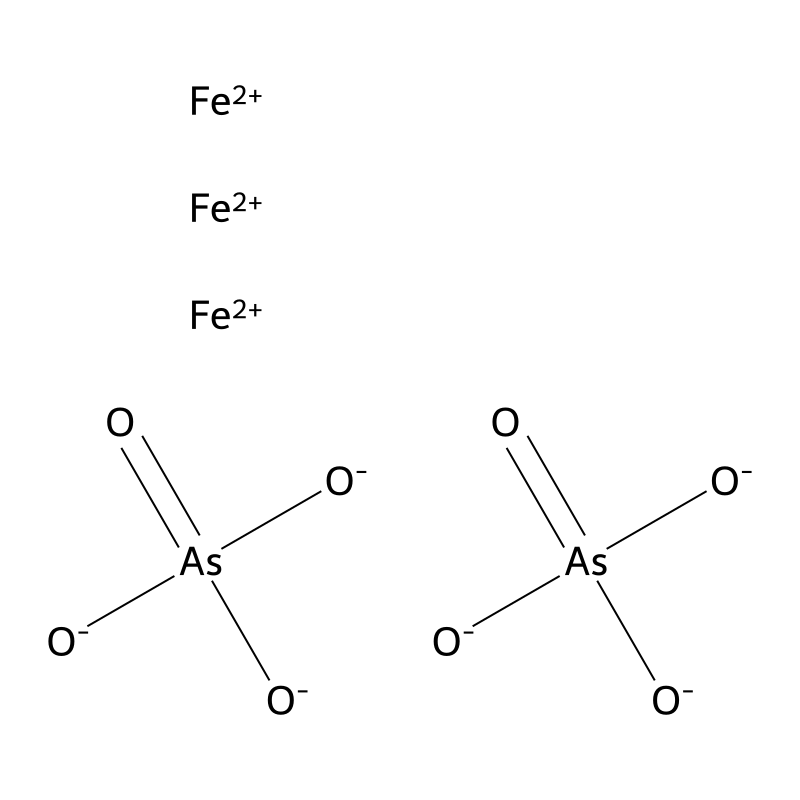

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Adsorption

Studies investigate ferric arsenate as an adsorbent for arsenic removal from water. The high affinity between ferric iron (Fe³⁺) and arsenic (As⁵⁺) ions promotes the formation of stable bonds, effectively capturing arsenic from aqueous solutions []. Researchers are exploring methods to optimize ferric arsenate's adsorption capacity, such as manipulating its surface properties and particle size [].

Scorodite Formation

Scorodite (FeAsO₄•2H₂O) is a more stable mineral form of ferric arsenate. Research explores synthesizing scorodite from various iron sources, including industrial byproducts, to create a cost-effective and environmentally friendly method for arsenic immobilization []. The transformation process and factors influencing scorodite formation, like temperature and pH, are actively investigated to optimize its stability and effectiveness for long-term arsenic containment [].

Ferric arsenate is an inorganic compound with the chemical formula . It typically appears as a green or brown powder and is characterized by its insolubility in water. This compound is known to possess weak oxidizing properties and can participate in redox reactions, although it is not classified as a strong oxidizer. Ferric arsenate is toxic when ingested or inhaled, and it acts as a strong irritant, necessitating careful handling in laboratory and industrial settings .

Ferric arsenate primarily undergoes reactions involving adsorption and desorption processes, especially in the context of its interactions with ferric hydroxides. The kinetics of these reactions can be complex, often exhibiting biphasic behavior where initial rapid adsorption is followed by slower equilibrium attainment. The Gibbs free energy changes associated with these reactions can vary significantly depending on the pH of the environment, influencing the stability and reactivity of the arsenate complexes formed .

Key reaction pathways include:

- Physical adsorption: Occurs without an activation barrier, with Gibbs free energies ranging from -21 to -58 kJ/mol.

- Formation of surface complexes: Transition from physically adsorbed arsenate to monodentate and bidentate complexes involves higher activation energies (ranging from 62 to 112 kJ/mol) depending on the charge of the complex .

Ferric arsenate exhibits significant biological activity due to its toxicity. It can interfere with various biological processes, primarily through its interaction with cellular components. The compound's toxicity is attributed to its ability to generate reactive oxygen species, leading to oxidative stress in biological systems. Additionally, ferric arsenate can affect enzyme activities and disrupt metabolic pathways, which may result in cellular damage or apoptosis in exposed organisms .

Ferric arsenate can be synthesized through several methods, including:

- Precipitation: Mixing solutions of ferric salts (such as ferric sulfate) with arsenic sources (like sodium arsenate) under controlled conditions allows for the formation of ferric arsenate precipitates.

- Hydrothermal synthesis: This method involves heating aqueous solutions containing iron and arsenic compounds at elevated temperatures (150–225 °C), promoting the crystallization of ferric arsenate phases .

- Co-precipitation: In this approach, ferric ions co-precipitate with arsenate ions from solution, forming mixed metal-arsenic compounds.

Ferric arsenate has several applications, particularly in environmental chemistry and materials science:

- Water treatment: It is used for removing arsenic from contaminated water sources through adsorption processes.

- Pigment production: Due to its color properties, it has been utilized in pigments for paints and coatings.

- Insecticides: Historically, ferric arsenate was employed as an insecticide in agricultural practices, although its use has declined due to safety concerns .

Ferric arsenate shares similarities with several other inorganic compounds containing iron and arsenic. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Solubility | Toxicity Level | Unique Characteristics |

|---|---|---|---|---|

| Ferric Arsenate | AsFeO4 | Insoluble | High | Weak oxidizing agent; forms stable complexes |

| Ferrous Arsenate | AsFeO4·2H2O | Soluble | Moderate | More soluble; participates in different redox reactions |

| Scorodite | FeAsO4 | Insoluble | High | Stable under acidic conditions; less reactive |

| Arsenopyrite | FeAsS | Insoluble | High | Contains sulfur; significant mineral resource |

Ferric arsenate's unique properties stem from its specific oxidation state of iron and the nature of its interactions with aqueous species, making it a critical compound for studies related to environmental remediation and toxicology .

Physical Description

Color/Form

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard